molecular formula C16H20O9 B12436934 (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Cat. No.: B12436934
M. Wt: 356.32 g/mol
InChI Key: SQBITMSCIPALTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a complex organic compound that features both phenolic and carbohydrate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves multiple steps. One common method starts with the reaction of benzyl alcohol with bromoacetone to introduce an acetone group. This intermediate is then reacted with p-toluenesulfonic acid to form the corresponding tosylate ester. Subsequent reactions with ethylene glycol and base hydrolysis yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrate moiety can influence solubility and transport properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3,4,5-Tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its combination of phenolic and carbohydrate moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(2,3,4,5-tetrahydroxy-6-oxohexyl) 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H20O9/c1-24-13-6-9(2-4-10(13)18)3-5-14(21)25-8-12(20)16(23)15(22)11(19)7-17/h2-7,11-12,15-16,18-20,22-23H,8H2,1H3

InChI Key

SQBITMSCIPALTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.